molecular formula C16H16N4 B12248674 4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile

4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile

Cat. No.: B12248674
M. Wt: 264.32 g/mol
InChI Key: JAJVHNVXDTWSQK-UHFFFAOYSA-N
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Description

4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a phenyl group, a pyrimidinyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic substitution reaction using a pyrimidine derivative and a suitable leaving group.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-(pyrimidin-2-yl)piperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various pharmacologically active molecules sets it apart from other similar compounds.

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-phenyl-1-pyrimidin-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H16N4/c17-13-16(14-5-2-1-3-6-14)7-11-20(12-8-16)15-18-9-4-10-19-15/h1-6,9-10H,7-8,11-12H2

InChI Key

JAJVHNVXDTWSQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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